

Application Notes and Protocols for BAY1163877 (Rogaratinib) Xenograft Model Establishment and Dosing

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Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.^[1] Aberrant FGFR signaling is a key driver in various cancers, making it a promising therapeutic target.^[2] Preclinical evaluation of **BAY1163877** in xenograft models is crucial for understanding its in vivo efficacy and mechanism of action. These application notes provide detailed protocols for establishing xenograft models sensitive to **BAY1163877** and for conducting preclinical dosing studies.

Mechanism of Action

BAY1163877 is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.^{[2][3]} This inhibition ultimately leads to decreased cell proliferation and tumor growth in cancers with FGFR pathway activation.^[3] The anti-proliferative effects of Rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.^[2]

Quantitative Data Summary

The following tables summarize key quantitative data for establishing **BAY1163877** xenograft models and conducting dosing studies.

Table 1: Recommended Cell Lines for **BAY1163877** Xenograft Models

Cell Line	Cancer Type	FGFR Status	Notes
DMS-114	Small Cell Lung Cancer	FGFR1 Amplification	Highly sensitive to BAY1163877.[4]
H1581	Non-Small Cell Lung Cancer	FGFR1 Amplification	Demonstrates high sensitivity to BAY1163877.[5]
NCI-H716	Colorectal Cancer	FGFR2 Overexpression	Responds to BAY1163877 treatment.[4]
C51	Colon Cancer	FGFR1 and FGFR2 mRNA Expression	Syngeneic model, highly sensitive to FGFR pathway inhibition.[4]

Table 2: Preclinical Dosing Protocol for **BAY1163877** in Xenograft Models

Parameter	Recommendation
Drug	BAY1163877 (Rogaratinib)
Formulation Vehicle	10% ethanol, 40% Solutol® HS 15, 50% water at pH 4 (HCl)[4]
Animal Model	Female BALB/cJ mice (5-6 weeks old)[4]
Administration Route	Oral (p.o.)[4]
Dosing Regimen	50 mg/kg, twice daily (BID)[4]
Maximum Tolerated Dose	75 mg/kg, once daily (QD) or 50 mg/kg, twice daily (BID) in BALB/cJ mice[4]
Treatment Duration	Dependent on study design, e.g., 13 days or longer.[4]

Table 3: Efficacy of **BAY1163877** in a DMS-114 Xenograft Model

Treatment Group	Dosing	Tumor Growth Inhibition
Vehicle	-	-
BAY1163877	50 mg/kg, p.o., BID	Significant inhibition of tumor growth[4]
Docetaxel	30 mg/kg, i.v., Q7D	Moderate inhibition
BAY1163877 + Docetaxel	50 mg/kg, BID + 30 mg/kg, Q7D	Enhanced efficacy compared to monotherapies[4]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model using a suitable cancer cell line.

Materials:

- FGFR-amplified cancer cell line (e.g., DMS-114)
- Culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel
- Female BALB/cJ mice (5-6 weeks old)
- Sterile syringes and needles
- Calipers

Procedure:

- Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1×10^6 cells) into the flank of each mouse.[\[4\]](#)
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = $0.5 \times \text{length} \times \text{width}^2$.[\[4\]](#)
- Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Dosing of BAY1163877 in Xenograft Models

This protocol outlines the procedure for preparing and administering **BAY1163877** to tumor-bearing mice.

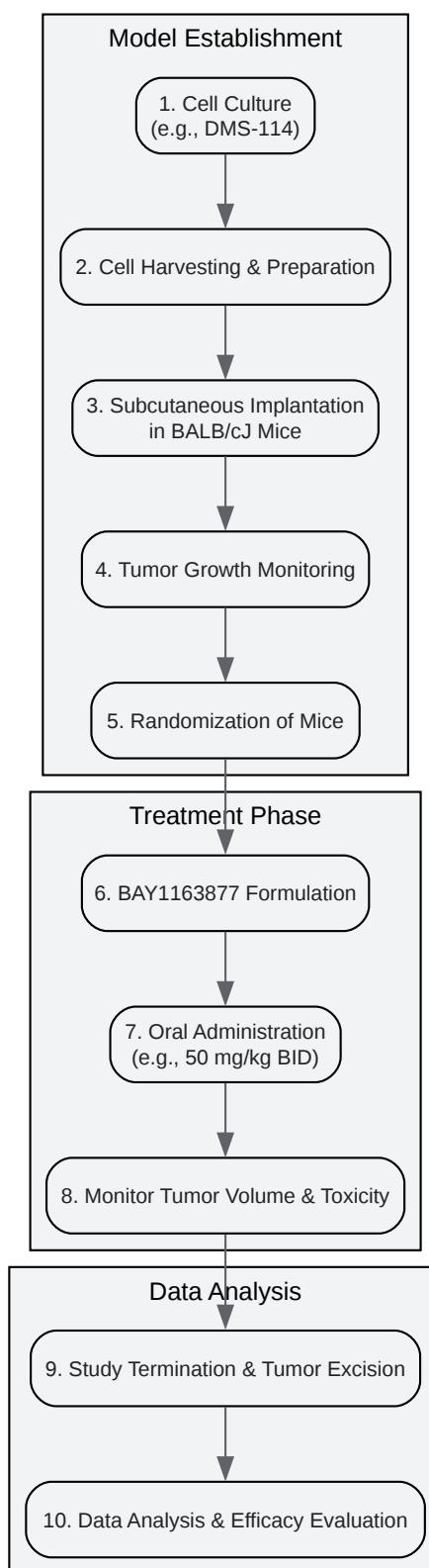
Materials:

- **BAY1163877** (Rogaratinib)
- Vehicle components: Ethanol, Solutol® HS 15, Water, HCl
- Oral gavage needles
- Animal balance

Procedure:

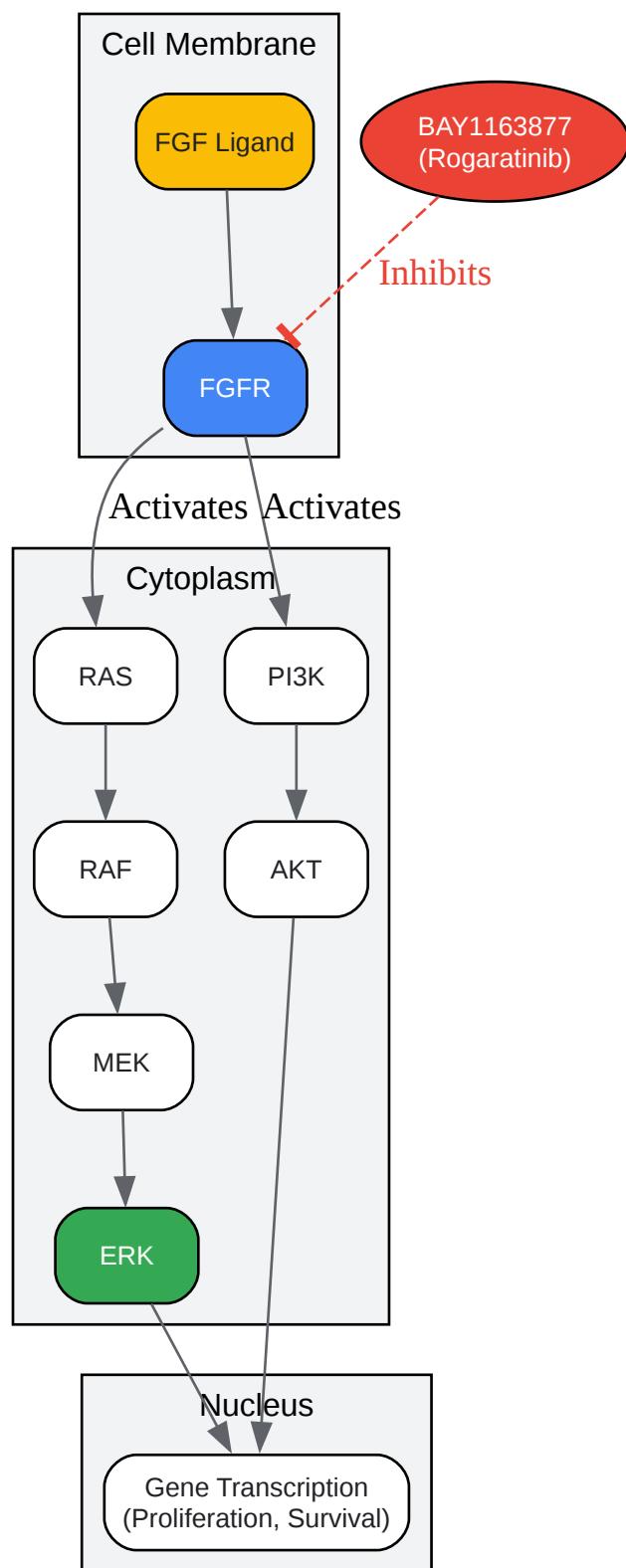
- Drug Formulation: Prepare the dosing solution of **BAY1163877** in the vehicle (10% ethanol, 40% Solutol® HS 15, 50% water at pH 4 with HCl).[4] The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
- Animal Weighing: Weigh each mouse before dosing to ensure accurate dose calculation.
- Drug Administration: Administer the prepared **BAY1163877** solution or vehicle control to the respective groups of mice via oral gavage.
- Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss (>20% is a common endpoint), changes in behavior, or signs of distress.[4] Continue to measure tumor volumes 2-3 times per week.
- Study Termination: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise the tumors and measure their wet weight for final analysis.[4]

Visualizations



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Caption: Experimental workflow for **BAY1163877** xenograft studies.



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Caption: **BAY1163877** mechanism of action on the FGFR signaling pathway.

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